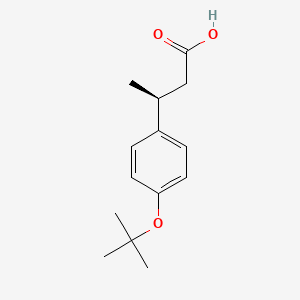

(S)-3-(4-Tert-butoxyphenyl) butanoic acid

Description

Properties

IUPAC Name |

(3S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNBWCHZXWUCY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692953 | |

| Record name | (3S)-3-(4-tert-Butoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209679-19-6 | |

| Record name | (3S)-3-(4-tert-Butoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-tert-alkoxybenzaldehyde

Aldol Condensation to Form 1-(4-tert-alkoxyphenyl) but-1-en-3-one

- The aldehyde undergoes base-catalyzed condensation with acetone.

- Reaction conditions:

- Base catalysts: Alkali metal hydroxides or alkoxides (e.g., KOH, NaOH).

- Catalyst loading: 0.0001 to 0.1 mol per mol of aldehyde, preferably 0.001 to 0.01 mol.

- Acetone molar excess: 1 to 10 moles per mole of aldehyde, typically 3 to 6.

- Temperature: 0–50 °C, optimally 15–35 °C.

- The reaction can be conducted batchwise or continuously, with or without inert solvents.

- The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- After completion, the catalyst is neutralized, and the enone intermediate is isolated by distillation with yields up to 99% purity.

Hydrogenation of the Enone to Saturated Ketone

- The 1-(4-tert-alkoxyphenyl) but-1-en-3-one intermediate is hydrogenated to 1-(4-tert-butoxyphenyl) butan-3-one.

- Conditions:

- Solvents: Methanol, ethyl acetate, or tetrahydrofuran.

- Catalysts: Palladium or platinum on activated carbon, silica gel, or alumina.

- Hydrogen pressure and temperature are optimized to achieve complete saturation without deprotection.

- This step preserves the tert-butoxy protecting group, which is stable under these conditions.

Acid-Catalyzed Hydrolysis to this compound

- The ketone is suspended in 2N sulfuric acid and heated under reflux (~3 hours).

- The reaction releases isobutylene as a byproduct, which can be monitored to track reaction progress.

- After completion, the mixture is neutralized to pH ~6, causing crystallization of the acid product.

- The product is isolated by filtration or centrifugation and recrystallized from water/ethanol to achieve ~95% purity and 93% yield.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Conditions | Product/Intermediate | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | Electrochemical oxidation | p-tert-butoxy-toluene | Alcohol presence, electrochemical | 4-tert-alkoxybenzaldehyde | Good yield | Readily available intermediate |

| 2 | Aldol condensation | 4-tert-alkoxybenzaldehyde + acetone | Base catalyst, 15–35 °C, batch or continuous | 1-(4-tert-alkoxyphenyl) but-1-en-3-one | ~99% purity | Monitored by TLC/GC |

| 3 | Catalytic hydrogenation | Enone intermediate | Pd or Pt catalyst, inert solvent | 1-(4-tert-butoxyphenyl) butan-3-one | High yield | Protecting group stable |

| 4 | Acid-catalyzed hydrolysis | Saturated ketone | 2N H2SO4 reflux, ~3 h | This compound | 93% yield, ~95% purity | Isobutylene released, product crystallizes |

Chemical Reactions Analysis

Acid-Catalyzed Cleavage of the Tert-Butoxy Group

The tert-butoxy group on the aromatic ring is a protective moiety for phenolic hydroxyl groups. Under acidic conditions, it undergoes cleavage to regenerate the phenol. This reaction is critical for accessing bioactive derivatives.

-

Reagents/Conditions :

-

Mechanism : Acid-mediated hydrolysis releases isobutylene or 2-methyl-1(2)-butene, yielding 3-(4-hydroxyphenyl)butanoic acid .

-

Yield : ~95% crystalline product; purity reaches ~99% after recrystallization (ethanol/water or methyl tert-butyl ether) .

Table 1: Deprotection Conditions and Outcomes

| Acid Used | Temperature (°C) | Time (h) | Product Purity |

|---|---|---|---|

| H₂SO₄ | 50–110 | 2–4 | 99% |

| HCl | 40–80 | 4–6 | 95% |

Carboxylic Acid Functionalization

The butanoic acid moiety participates in esterification, amidation, and reduction reactions, enabling diverse derivative synthesis.

Esterification

-

Conditions :

Amide Formation

Reduction

-

Conditions :

Stereochemical Stability

The chiral (S)-configuration at C3 remains intact under mild conditions but may racemize under strong acidic/basic environments:

-

Racemization Tests : No epimerization observed during esterification (pH 7–9) or hydrogenation (25–50°C) .

-

High-Temperature Risk : Prolonged heating (>100°C) in polar solvents (e.g., DMF) may induce partial racemization .

Oxidation Reactions

The β-carbon (C2) is susceptible to oxidation, forming ketone derivatives:

-

Oxidants : CrO₃, KMnO₄, or TEMPO/iodobenzene diacetate in CH₂Cl₂ .

-

Product : 4-(4-Tert-butoxyphenyl)-3-oxobutanoic acid, a precursor for cross-coupling reactions .

Table 2: Oxidation Parameters

| Oxidant | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| TEMPO/I₂(OAc)₂ | CH₂Cl₂ | 23 | 95 |

| KMnO₄ | H₂O/AcOH | 50 | 85 |

Aromatic Ring Modifications

The 4-tert-butoxyphenyl group directs electrophilic substitution to the ortho position but is sterically hindered:

-

Nitration/Sulfonation : Limited reactivity due to tert-butyl bulk; requires harsh conditions (HNO₃/H₂SO₄, 80°C) .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) .

Key Research Findings

-

Protective Group Strategy : The tert-butoxy group enables selective phenol protection, critical for multi-step syntheses .

-

Chiral Integrity : The (S)-configuration is retained in >98% ee under standard reaction conditions .

-

Scalability : Distillation and recrystallization methods achieve >99% purity for industrial applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

(S)-3-(4-Tert-butoxyphenyl)butanoic acid has been studied for its anti-inflammatory properties, particularly as an inhibitor of leukotriene A4 hydrolase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are involved in inflammatory responses. By inhibiting this enzyme, the compound may help reduce inflammation and treat related diseases such as asthma and rheumatoid arthritis .

Drug Development

The compound serves as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or reduce side effects. Research has focused on developing derivatives that retain or improve upon the pharmacological effects of the parent compound while minimizing toxicity .

Biochemical Applications

Enzyme Inhibition Studies

(S)-3-(4-Tert-butoxyphenyl)butanoic acid is utilized in enzyme inhibition studies to assess its effects on specific biochemical pathways. For instance, it has been tested against enzymes involved in metabolic processes, providing insights into its mechanism of action and potential therapeutic applications .

Cell Culture and Analysis

The compound is employed in cell culture experiments to evaluate its effects on cell proliferation and apoptosis. These studies are critical for understanding how the compound interacts with cellular mechanisms and its potential use in cancer therapy .

Material Science

Polymer Chemistry

In material science, (S)-3-(4-Tert-butoxyphenyl)butanoic acid has been investigated for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or additive in creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

Nanotechnology

The compound is also being explored for applications in nanotechnology, particularly in the development of nanoscale materials that can be used for drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted therapy approaches .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anti-inflammatory Effects | To evaluate the inhibitory effect on leukotriene A4 hydrolase | Demonstrated significant reduction in inflammatory markers in vitro |

| Enzyme Inhibition Research | To assess interaction with metabolic enzymes | Identified potential pathways affected by the compound |

| Polymer Synthesis Experiment | To synthesize new polymer materials | Resulted in polymers with enhanced thermal properties |

Mechanism of Action

The mechanism of action of (S)-3-(4-Tert-butoxyphenyl) butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Notes:

- Lipophilicity: The tert-butoxy group enhances lipophilicity compared to nitro (-NO₂) or methoxy (-OCH₃) substituents, favoring blood-brain barrier penetration in drug candidates .

- Reactivity : Nitro groups (electron-withdrawing) increase electrophilicity, while methoxy groups (electron-donating) enhance resonance stability .

Backbone Modifications: Amino Acid vs. Butanoic Acid Derivatives

Key Findings :

- Carboxylic Acid vs. Amide: The free carboxylic acid in this compound enables salt formation (improving solubility), whereas amide-containing analogs (e.g., ) exhibit hydrogen-bonding capabilities critical for target binding.

- Boc Protection: Boc-protected amino acids (e.g., ) are widely used in solid-phase peptide synthesis to prevent unwanted side reactions .

Odor and Flavor Contributions of Butanoic Acid Derivatives

Butanoic acid and its esters (e.g., pentyl or hexyl esters) are prominent in fermented foods, contributing rancid, cheesy, or sweet odor notes . However, tert-butoxy-substituted derivatives like this compound are less volatile due to increased molecular weight and may instead serve as non-volatile flavor enhancers or masking agents.

Biological Activity

(S)-3-(4-Tert-butoxyphenyl)butanoic acid, also known as a derivative of butyric acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which influences its pharmacological properties and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : C14H20O3

- Molecular Weight : 236.31 g/mol

- CAS Number : 209679-19-6

The structure of (S)-3-(4-Tert-butoxyphenyl)butanoic acid features a butanoic acid backbone with a tert-butoxyphenyl group, which is crucial for its biological activity.

1. Anti-inflammatory Effects

Research indicates that (S)-3-(4-Tert-butoxyphenyl)butanoic acid exhibits anti-inflammatory properties similar to those of butyrate. It is believed to modulate immune responses by influencing the differentiation and activity of regulatory T cells (Tregs). Studies have shown that butyrate can enhance the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, through histone deacetylase inhibition .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial effects, particularly against pathogenic bacteria. The mechanism involves the induction of antimicrobial peptides such as LL-37, which are crucial for innate immunity. The compound's ability to penetrate cell membranes facilitates its action against various microbial strains .

3. Cancer Cell Inhibition

(S)-3-(4-Tert-butoxyphenyl)butanoic acid has shown promise in inhibiting the growth of cancer cells, particularly in colorectal cancer models. The compound's action as a histone deacetylase inhibitor leads to altered gene expression patterns that favor apoptosis in malignant cells while promoting the survival of normal colonocytes .

Table 1: Summary of Biological Activities

Case Study: Colorectal Cancer

A study conducted by Furusawa et al. highlighted the role of butyrate in inducing Treg differentiation in mouse models of colitis-associated colorectal cancer. The results indicated that dietary fibers leading to butyrate production could significantly reduce tumor incidence by modulating immune responses .

Case Study: In Vitro Antimicrobial Testing

In vitro assays demonstrated that (S)-3-(4-Tert-butoxyphenyl)butanoic acid effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell membrane integrity and enhancing host immune responses .

Pharmacokinetics and Metabolism

The pharmacokinetics of (S)-3-(4-Tert-butoxyphenyl)butanoic acid reveal its absorption and metabolism pathways. It is primarily absorbed in the gastrointestinal tract, where it undergoes microbial fermentation into butyrate. This metabolite is then utilized for energy production in colonocytes and can cross the blood-brain barrier, suggesting potential neuroprotective effects .

Q & A

Q. What are the standard synthetic routes for (S)-3-(4-tert-butoxyphenyl) butanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents such as dichloromethane. For example, a similar compound, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, was synthesized via LiOH-mediated hydrolysis in a THF/water mixture, followed by acidification to pH 6 and purification via preparative HPLC . Optimization strategies include:

Q. How can researchers verify the stereochemical purity of this compound?

Chiral HPLC or polarimetry are standard methods. For example, preparative HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments may also confirm spatial arrangements of substituents .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

- NMR Spectroscopy : To confirm structural integrity, including tert-butoxy group signals at ~1.3 ppm (singlet) in H NMR .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- HPLC : To assess purity (>95% by UV detection at 254 nm) and monitor chiral resolution .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring may improve metabolic stability, as seen in analogues like (R)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid .

- Peptide Conjugation : The tert-butoxycarbonyl (Boc) group can act as a protecting amine in peptide synthesis, enabling integration into larger bioactive molecules .

Q. What strategies mitigate low yields in coupling reactions involving bulky tert-butoxyphenyl groups?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of aromatic intermediates.

- Catalyst Optimization : DMAP (10 mol%) accelerates coupling by stabilizing reactive intermediates .

- Temperature Control : Reactions performed at 0–4°C reduce side reactions like racemization .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsome assays. For example, tert-butoxy groups may reduce hepatic clearance compared to unprotected hydroxyl groups .

- Prodrug Design : Modify the carboxylic acid moiety (e.g., esterification) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What methodologies are used to study interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : To measure binding affinity () to receptors like GPCRs.

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock, focusing on hydrophobic interactions with the tert-butoxyphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.